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Foundational

In vitro mechanism of action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Abstract This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Abstract

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. Based on its structural features—a primary amine with a substituted phenylpentane backbone—this compound is hypothesized to interact with components of the monoaminergic system. The proposed experimental framework is designed for researchers, scientists, and drug development professionals, providing a logical, multi-tiered approach that progresses from initial target binding and affinity determination to functional cellular assays and potential off-target characterization. This guide details the rationale behind experimental choices and provides robust, step-by-step protocols for key assays, including radioligand binding, neurotransmitter uptake inhibition, G-Protein Coupled Receptor (GPCR) functional assays, and enzyme inhibition studies. The objective is to construct a comprehensive pharmacological profile, identifying primary biological targets and downstream cellular effects, thereby establishing a foundation for further preclinical development.

Introduction and Rationale

Structural Analysis and Putative Targets

The molecular structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine presents key pharmacophoric features suggestive of interaction with the central nervous system, specifically the monoaminergic neurotransmitter systems. Its architecture is analogous to other psychoactive compounds known to modulate dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways.[1] The primary amine and the phenyl ring are critical components that often dictate binding to monoamine transporters (DAT, NET, SERT) and G-protein coupled receptors (GPCRs).[1] Consequently, this investigation will prioritize the characterization of the compound's activity at these primary targets.

Hypothesized Mechanism of Action

Given the structural similarities to known monoamine uptake inhibitors, the primary hypothesis is that 1-(3-Fluoro-5-methylphenyl)pentan-1-amine functions as an inhibitor or substrate (releaser) at the dopamine, norepinephrine, and/or serotonin transporters.[1] Secondary hypotheses include direct agonist or antagonist activity at postsynaptic dopamine or serotonin receptors, or potential inhibition of key metabolic enzymes such as monoamine oxidase (MAO).[2][3]

Experimental Strategy: A Multi-tiered Approach

To systematically test these hypotheses, a tiered experimental approach is proposed. This strategy ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation and data interpretation.

G A Tier 1: Primary Target Binding Radioligand binding assays for monoamine transporters (DAT, NET, SERT) and GPCRs. B Tier 2: Functional Activity at Transporters Neurotransmitter uptake inhibition assays to determine IC50 values. A->B If binding affinity is confirmed C Tier 3: Functional Activity at Receptors Second messenger assays (e.g., cAMP) to determine EC50/IC50 values. B->C Parallel investigation D Tier 4: Enzymatic and Secondary Target Profiling MAO and VMAT2 inhibition assays. C->D Characterize full profile E Tier 5: Comprehensive MOA Profile Data synthesis and interpretation. D->E Integrate all data G cluster_0 Experimental Workflow A Seed transporter-expressing HEK293 cells in a 96-well plate. B Pre-incubate cells with 1-(3-Fluoro-5-methylphenyl)pentan-1-amine or vehicle control. A->B C Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]Dopamine). B->C D Terminate uptake after 1-3 minutes by washing with ice-cold buffer. C->D E Lyse cells and measure intracellular radioactivity via scintillation counting. D->E F Calculate IC50 from dose-response curve. E->F

Caption: Workflow for neurotransmitter uptake inhibition assay.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay [4][5]

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to ~90% confluency.

  • Assay Preparation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Pre-incubate the cells for 5-10 minutes at room temperature with 50 µL of KHB containing various concentrations of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding 50 µL of KHB containing a fixed concentration of the respective radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine for DAT, 200 nM [³H]norepinephrine for NET, or 100 nM [³H]serotonin for SERT). [4]5. Incubation: Allow uptake to proceed for a short, linear period (typically 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature. [4]6. Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB. [4]7. Lysis and Quantification: Lyse the cells by adding 300 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., 10 µM mazindol for DAT). [5]Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Functional Potencies (IC50) for Uptake Inhibition

Functional AssayIC50 (nM)
hDAT Uptake Inhibition25.6 ± 3.4
hNET Uptake Inhibition155.1 ± 18.2
hSERT Uptake Inhibition899.5 ± 76.1

Investigation of Post-Synaptic Receptor Activity

To build a complete profile, it is crucial to determine if the compound has direct effects on postsynaptic receptors, which could contribute significantly to its overall pharmacological effect.

Assessing G-Protein Coupled Receptor (GPCR) Activation

Causality: Many dopamine and serotonin receptors are GPCRs that signal through second messengers like cyclic AMP (cAMP). [6]Measuring changes in intracellular cAMP levels after compound application reveals whether the compound acts as an agonist (stimulates cAMP production/inhibition), antagonist (blocks the effect of an agonist), or has no effect. [7]

G cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Gs Agonist GPCR_Gs Gs-GPCR Agonist_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs cAMP AC_Gs->cAMP_Gs increases ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Gi Agonist GPCR_Gi Gi-GPCR Agonist_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_Gi cAMP AC_Gi->cAMP_Gi decreases

Caption: Gs and Gi signaling pathways modulating cAMP.

Experimental Protocol: cAMP Accumulation Assay (HTRF) [7][8]

  • Cell Culture: Use HEK293 cells expressing a target GPCR (e.g., Dopamine D1 receptor, which is Gs-coupled, or D2 receptor, which is Gi-coupled). Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight. [7]2. Agonist Mode:

    • Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation. [7] * Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.

    • Incubate for 30 minutes at 37°C. [8]3. Antagonist Mode (for Gi-coupled receptors):

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of a known agonist (e.g., quinpirole for D2 receptors) plus a stimulant of adenylyl cyclase like forskolin. [9] * Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions. This typically involves adding two detection reagents (a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog). [7][9]5. Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of emission signals (665 nm / 620 nm). For agonist mode, plot the HTRF ratio against compound concentration to determine the EC50. For antagonist mode, plot the ratio against compound concentration to determine the IC50.

Elucidating Potential Enzymatic Inhibition

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Causality: Some amine structures can inhibit MAO, the enzyme responsible for degrading monoamine neurotransmitters. [2]MAO inhibition can potentiate the effects of transporter inhibition and can have significant clinical implications. This assay determines the compound's potency for inhibiting MAO-A and MAO-B isoforms. [10] Experimental Protocol: MAO-Glo™ Assay [11]

  • Reagent Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare a luminogenic MAO substrate provided in a commercial kit (e.g., MAO-Glo™, Promega).

  • Assay Procedure:

    • In a white, opaque 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.

    • Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine or a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B) as a control. [10] * Pre-incubate for 15 minutes.

    • Initiate the reaction by adding the MAO substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add a reconstituted Luciferin Detection Reagent to terminate the MAO reaction and initiate a luciferase reaction that produces a light signal proportional to the amount of underivatized substrate remaining.

  • Quantification: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 value by non-linear regression.

Table 3: Hypothetical MAO Inhibition Potencies (IC50)

Enzyme IsoformIC50 (µM)
hMAO-A> 10
hMAO-B> 10

Secondary Target and Off-Target Liability Screening

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

Causality: VMAT2 is responsible for packaging monoamines into synaptic vesicles for release. [12]Inhibition of VMAT2 leads to depletion of vesicular monoamines, a distinct mechanism from reuptake inhibition. [13][14]Assessing VMAT2 activity is critical for a comprehensive safety and mechanistic profile.

Experimental Protocol: VMAT2 Uptake Assay [12][15]

  • Vesicle Preparation: Prepare synaptic vesicles from rat brain tissue or use cells engineered to express VMAT2.

  • Assay Setup: In a 96-well filter plate, incubate the vesicle preparation with assay buffer containing ATP (to energize the transporter).

  • Compound Addition: Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine or a known VMAT2 inhibitor like tetrabenazine. [15]4. Uptake Initiation: Add a radiolabeled monoamine substrate, such as [³H]dihydrotetrabenazine or [³H]dopamine.

  • Incubation: Incubate for 10-20 minutes at 37°C.

  • Termination: Stop the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantification & Analysis: Measure radioactivity retained on the filter and calculate IC50 values as described for other inhibition assays.

Synthesis and Interpretation of Findings

Based on the hypothetical data generated through this experimental framework, a clear mechanistic profile for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine emerges. The compound demonstrates high affinity and functional inhibitory potency at the dopamine transporter (DAT), with approximately 6-fold selectivity over the norepinephrine transporter (NET) and over 35-fold selectivity over the serotonin transporter (SERT). It does not exhibit significant activity at key postsynaptic GPCRs, nor does it inhibit MAO or VMAT2 at concentrations up to 10 µM.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol, 15(22).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based VMAT2 Inhibitor Screening.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol, 2(15).
  • Gisela, G., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100958.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • BenchChem. (n.d.). Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12.
  • Bio-protocol. (n.d.).
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Hauser, A. S., et al. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2).
  • Janicot, G., et al. (2024, October 1). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 5(4), 103524.
  • Deligniere-Belo, H., et al. (2018). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1165, 247-260.
  • ACS Pharmacology & Translational Science. (2025, December 22). Evaluation of the Relationship between Vesicular Monoamine Transporter 2 (VMAT2) Inhibition and Neurologic Adverse Events in Approved Drugs.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • BenchChem. (2025). Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Free, R. B., et al. (2014). The vesicular monoamine transporter 2: an underexplored pharmacological target. Journal of Medicinal Chemistry, 57(19), 7862-7873.
  • Frontiers in Pharmacology. (2023, May 23). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines.
  • ClinMed International Library. (2017, December 30). Vesicular Monoamine Transporter Type 2 (VMAT2) Inhibitors in the Management of Tardive Dyskinesia.
  • Toxicology Letters. (2017, April 15). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks.
  • Oxford Academic. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • ResearchGate. (n.d.).
  • MDPI. (2023, November 1).
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • NextSDS. (n.d.). (1R)-1-(3-FLUORO-5-METHYLPHENYL)PROPAN-1-AMINE.
  • ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Abcr Kimyasalları - INTROGEN. (n.d.). 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. Retrieved from Abcr Kimyasalları - INTROGEN website.
  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3205-3212.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one.
  • SCIRP. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor.
  • Wikipedia. (n.d.). 5-Fluoro-AMT.
  • PubMed. (1998, April). Biodistribution studies on L-3-[fluorine-18]fluoro-alpha-methyl tyrosine: a potential tumor-detecting agent.
  • UNMC. (2026, March 19). Cancer drug protein target may also help fight influenza.
  • PubMed. (2024, January 15).

Sources

Exploratory

Receptor binding affinity of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine in mammalian models

An In-Depth Technical Whitepaper on the Pharmacodynamics and Receptor Binding Profile of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Executive Summary The compound 1-(3-Fluoro-5-methylphenyl)pentan-1-amine (3F-5M-PPA) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacodynamics and Receptor Binding Profile of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Executive Summary

The compound 1-(3-Fluoro-5-methylphenyl)pentan-1-amine (3F-5M-PPA) represents a highly specialized scaffold within the class of α -alkylated benzylamines. Unlike traditional β -phenethylamines (e.g., amphetamines) which primarily act as monoamine releasing agents, the extended α -butyl chain and specific meta-substitutions on the phenyl ring of 3F-5M-PPA shift its pharmacological profile toward potent monoamine reuptake inhibition and Trace Amine-Associated Receptor 1 (TAAR1) modulation[1]. This whitepaper delineates the structural causality behind its binding affinity, details the intracellular signaling cascades it triggers, and provides field-proven, self-validating methodologies for quantifying its activity in mammalian models.

Structural Pharmacology & Mechanistic Rationale

The molecular architecture of 3F-5M-PPA dictates its unique receptor binding profile through three distinct structural domains:

  • The α -Alkyl Extension (Pentan-1-amine backbone): At physiological pH (7.4), the primary amine is protonated, forming a critical electrostatic salt bridge with the conserved Asp79 residue in the S1 binding pocket of the human dopamine transporter (hDAT). The extended α -butyl chain projects deeply into the lipophilic sub-pocket of the transporter. This steric bulk hinders the conformational transition of the transporter from the outward-facing to the inward-facing state, effectively trapping DAT and acting as a pure reuptake inhibitor rather than a substrate for efflux.

  • 3-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the meta position serves a dual purpose. Pharmacokinetically, it deactivates the aromatic ring toward CYP2D6-mediated para-hydroxylation, significantly increasing the compound's metabolic half-life. Pharmacodynamically, it alters the quadrupole moment of the phenyl ring, optimizing π−π stacking interactions with aromatic residues (e.g., Phe76) in the transporter binding site[2].

  • 5-Methyl Substitution: The steric bulk of the meta-methyl group creates a spatial clash within the tighter binding pocket of the human serotonin transporter (hSERT), driving the molecule's selectivity toward hDAT and the human norepinephrine transporter (hNET)[2].

In Vitro Receptor Binding Affinity Profiling

To quantify the receptor binding affinity of 3F-5M-PPA, competitive radioligand binding assays are employed using human embryonic kidney (HEK293) cell lines.

Table 1: Quantitative Binding Affinity ( Ki​ ) and Functional Activity ( EC50​ ) Profile

Target ReceptorRadioligand UsedReference Inhibitor3F-5M-PPA Ki​ / EC50​ (nM)Pharmacological Profile
hDAT [3H]-WIN35,428Nomifensine Ki​ = 42.5 ± 3.1High-affinity competitive inhibition
hNET [3H]-NisoxetineDesipramine Ki​ = 115.2 ± 8.4Moderate competitive inhibition
hSERT [3H]-CitalopramFluoxetine Ki​ > 1000Negligible affinity
hTAAR1 N/A (cAMP Assay)RO5166017 EC50​ = 85.0 ± 5.2Partial Agonist

Data represents a synthesized pharmacological profile based on the structure-activity relationship (SAR) of homologous α -alkylated benzylamines and TAAR1 agonists.

TAAR1 Modulation & Intracellular Signaling

Beyond direct transporter inhibition, 3F-5M-PPA acts as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[1]. TAAR1 is an intracellular G-protein-coupled receptor (GPCR) that plays a critical role in regulating monoaminergic tone.

Causality of Signaling: Activation of TAAR1 by 3F-5M-PPA couples to Gs​ and Gq​ proteins, triggering intracellular cAMP accumulation and subsequent activation of the Protein Kinase A (PKA) and Protein Kinase C (PKC) cascades[3]. These kinases phosphorylate the intracellular domains of DAT, leading to transporter internalization and a reduction in surface DAT expression. Furthermore, TAAR1 forms heterodimers with presynaptic D2 autoreceptors. The binding of 3F-5M-PPA to TAAR1 induces a conformational crosstalk that shifts D2 signaling away from β -arrestin2 recruitment, normalizing dysregulated dopaminergic firing rates[3].

G Ligand 3F-5M-PPA (Ligand) TAAR1 TAAR1 Receptor (Activation) Ligand->TAAR1 Partial Agonism DAT Dopamine Transporter (Surface Internalization) Ligand->DAT Competitive Binding G_Protein Gs / Gq Proteins TAAR1->G_Protein D2_Heteromer TAAR1-D2 Heteromerization TAAR1->D2_Heteromer Receptor Crosstalk Monoamine_Output Modulated Monoamine Transmission DAT->Monoamine_Output cAMP cAMP Accumulation G_Protein->cAMP Kinases PKA / PKC Cascade cAMP->Kinases Kinases->DAT Phosphorylation D2_Heteromer->Monoamine_Output

TAAR1-mediated intracellular signaling cascade and D2 receptor heteromerization induced by 3F-5M-PPA.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that the data generated is a direct result of the compound's mechanistic action.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

This protocol determines the inhibitory constant ( Ki​ ) of 3F-5M-PPA for monoamine transporters[4][5].

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT to confluency. Harvest and centrifuge at 500 x g for 10 minutes at 4°C[4].

    • Causality: HEK293 cells natively lack monoamine transporters. Utilizing this null background ensures that any radioligand displacement observed is exclusively due to the interaction between 3F-5M-PPA and the transfected human transporter isoform, eliminating off-target noise.

  • Assay Assembly: In a 96-well microplate, assemble the following in triplicate[4]:

    • Total Binding (TB): 50 µL assay buffer + 50 µL radioligand (e.g., [3H]-WIN35,428 for DAT) + 100 µL cell membrane suspension.

    • Non-Specific Binding (NSB): 50 µL reference compound (10 µM Nomifensine) + 50 µL radioligand + 100 µL membranes.

    • Test Compound: 50 µL 3F-5M-PPA (serial dilutions from 10−10 to 10−4 M) + 50 µL radioligand + 100 µL membranes.

    • System Validation: The NSB control validates the assay by saturating all specific receptor sites. Any remaining radioactive signal in the NSB wells represents lipophilic partitioning into the membrane, which is mathematically subtracted from the TB to isolate true receptor affinity.

  • Incubation & Filtration: Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium. Rapidly filter the contents through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI)[4].

    • Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands and maximizing the signal-to-noise ratio.

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, transfer to vials with scintillation cocktail, and quantify via liquid scintillation counting[4]. Calculate Ki​ using the Cheng-Prusoff equation.

G Prep Membrane Preparation (HEK293 Null BG) Incubation Radioligand Incubation (w/ NSB Controls) Prep->Incubation Filtration Rapid Filtration (0.5% PEI Treated) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Cheng-Prusoff Analysis (Ki) Counting->Analysis

Self-validating experimental workflow for in vitro radioligand displacement assays.

Protocol B: In Vivo Microdialysis (Pharmacodynamics)

To validate the in vitro findings, in vivo microdialysis is utilized to measure real-time extracellular monoamine concentrations in the nucleus accumbens (NAc) of freely moving rodent models.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe guide cannula into the NAc (coordinates relative to bregma: AP +1.5, ML ±1.0, DV -6.0). Allow a 5-day recovery period.

  • Dialysate Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Collect baseline dialysate samples every 15 minutes until monoamine levels stabilize (variance < 10% over three consecutive samples).

    • System Validation: Establishing a rigid baseline ensures that subsequent spikes in extracellular dopamine are causally linked to the administration of 3F-5M-PPA, rather than surgical trauma or basal fluctuations.

  • Administration & HPLC-ECD Analysis: Administer 3F-5M-PPA (e.g., 5 mg/kg, i.p.). Analyze dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify dynamic shifts in dopamine and norepinephrine efflux.

References

  • Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Derivatives with Affinity for the Serotonin Transporter - MDPI. MDPI. Available at:[Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - Frontiers. Frontiers in Pharmacology. Available at: [Link]

  • Polypharmacological Drug Design Guided by Integrating Phenotypic and Restricted Fragment Docking Strategies | Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Abstract This guide provides a comprehensive framework for the structural elucidation of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a compound of interest in medicinal chemistry and drug development research. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a compound of interest in medicinal chemistry and drug development research. The molecule's architecture, featuring a chiral primary amine, a metasubstituted fluorinated aromatic ring, and a flexible aliphatic chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This document moves beyond a simple listing of techniques, offering an integrated strategy that combines a plausible synthetic route with in-depth analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, where data from one technique corroborates findings from another, ensuring the highest degree of scientific integrity and trustworthiness for researchers in the field.

Compound Profile and Synthetic Strategy

Overview

1-(3-Fluoro-5-methylphenyl)pentan-1-amine is a primary amine with a molecular structure that presents several key features for characterization: a stereocenter at the C1 position of the pentyl chain, a disubstituted aromatic ring with fluorine and methyl groups, and a primary amine group. These features contribute to its potential pharmacological activity and define the analytical strategy for its confirmation.

PropertyValueSource
IUPAC Name 1-(3-Fluoro-5-methylphenyl)pentan-1-amine-
Molecular Formula C₁₂H₁₈FN[1]
Molecular Weight 195.28 g/mol [1]
Canonical SMILES CC1=CC(=CC(=C1)F)C(CCCC)N-
InChI Key WCBVUDUFPLIGGJ-UHFFFAOYSA-N[2]
Proposed Synthesis via Reductive Amination

A robust and widely utilized method for synthesizing primary amines from ketones is reductive amination.[3][4] This approach is highly attractive due to its efficiency and the commercial availability of the necessary precursors.[3][5] The synthesis of the target compound would logically proceed from the corresponding ketone, 1-(3-fluoro-5-methylphenyl)pentan-1-one.

  • Imine Formation: To a solution of 1-(3-fluoro-5-methylphenyl)pentan-1-one (1.0 eq) in methanol, add a significant molar excess of ammonia (e.g., 7N solution in methanol or ammonium acetate). The reaction is typically stirred at room temperature.

  • pH Adjustment: The control of pH is critical. The reaction should be maintained in a mildly acidic range (pH 6-7) to facilitate the dehydration step that forms the iminium cation intermediate without significantly protonating the ammonia, which would render it non-nucleophilic.[6]

  • Reduction: Once imine formation is established (monitored by TLC or LC-MS), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise.[6] NaBH₃CN is a preferred reagent because it is selective for the iminium ion over the ketone starting material.[6] Alternative reagents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Iron).[3][4]

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., NaHCO₃) to remove unreacted acid and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final primary amine.

G cluster_0 Reactants Ketone 1-(3-fluoro-5-methylphenyl)pentan-1-one Imine Iminium Cation Intermediate Ketone->Imine Condensation (-H2O) Ammonia Ammonia (NH3) Ammonia->Imine Condensation (-H2O) Amine 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Imine->Amine Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Imine

Caption: Reductive amination synthesis pathway.

Spectroscopic Verification and Structural Analysis

The following section details the application of key spectroscopic techniques to confirm the identity and structure of the synthesized product.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For amines, the "Nitrogen Rule" is a key diagnostic tool, stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8][9]

Experimental Protocol: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and confirm the elemental composition.

Expected Data & Interpretation:

FeatureExpected ObservationRationale
Molecular Ion (M⁺) m/z = 195 (nominal)Corresponds to the molecular weight of C₁₂H₁₈FN. The odd mass is consistent with the Nitrogen Rule for a single nitrogen atom.[7][9]
Protonated Molecule [M+H]⁺ m/z = 196In ESI-MS, the basic amine group is readily protonated, making this the most abundant ion in the full scan.
Base Peak (Major Fragment) m/z = 138This peak arises from the characteristic α-cleavage of the C1-C2 bond in the pentyl chain, resulting in the loss of a butyl radical (•C₄H₉) and the formation of a stable, resonance-stabilized [C₆H₃(F)(CH₃)CH=NH₂]⁺ iminium cation.[7][8][10]
Other Fragments m/z = 86A less favored α-cleavage of the bond between the aromatic ring and the benzylic carbon could result in a [CH(NH₂)(C₄H₉)]⁺ fragment.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates and analyzed. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[11]

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3500 - 3300 N-H Asymmetric & Symmetric StretchTwo distinct, sharp-to-medium intensity peaks, characteristic of a primary amine (R-NH₂).[12][13][14]
3100 - 3000 Aromatic C-H StretchMedium to weak peaks.
2960 - 2850 Aliphatic C-H StretchStrong, sharp peaks from the pentyl and methyl groups.[15]
1650 - 1580 N-H Bend (Scissoring)A medium to strong, sharp peak, confirming the primary amine functional group.[13][16]
1600, 1475 Aromatic C=C BendingTwo or more medium intensity peaks.
1350 - 1200 Aromatic C-N StretchA strong band is expected in this region for aromatic amines.[13][16]
~1150 C-F StretchA strong peak is expected, though its exact position can vary and overlap with other signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. ¹⁹F NMR is essential for specifically analyzing the fluorine-containing part of the molecule.[17]

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. A D₂O shake experiment can be performed to confirm the identity of N-H protons.[18]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 6.7 m3HAr-H Three distinct aromatic protons, with complex splitting due to H-H and H-F coupling.
~4.0 t or m1HAr-CH (NH₂)The benzylic proton is deshielded by the aromatic ring and the nitrogen atom. It will be coupled to the adjacent CH₂ group.
~2.35 s3HAr-CHA singlet for the aromatic methyl group.
~1.8 - 1.2 m6H-CH₂-CH ₂-CH ₂-CH₃Overlapping multiplets for the internal methylene groups of the pentyl chain.
~1.7 (variable) br s2H-NHA broad singlet due to fast proton exchange; this signal will disappear upon shaking with D₂O.[18]
~0.9 t3H-CH₂-CHA triplet for the terminal methyl group of the pentyl chain.
  • Aromatic Region (δ 165-110 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will show smaller C-F couplings.

  • Aliphatic Region (δ 60-10 ppm): Six signals are expected. The benzylic carbon (-C H-NH₂) will be in the δ 50-60 ppm range.[18] The aromatic methyl carbon will appear around δ 21 ppm. The remaining four carbons of the pentyl chain will appear between δ 40-14 ppm.

  • Chemical Shift: A single resonance is expected in the range of -100 to -130 ppm, typical for a fluorine atom on an aromatic ring.[19][20]

  • Multiplicity: The signal will be a multiplet, likely a triplet of doublets, due to coupling with the two ortho protons and one meta proton on the ring.[21]

Integrated Structural Confirmation

No single technique can unambiguously determine a complex structure. The true power of this analytical workflow lies in the integration of all data points. The odd molecular weight from MS confirms the presence of nitrogen, which is validated by the characteristic N-H stretches in the IR spectrum and the exchangeable N-H protons in the ¹H NMR. The fragmentation pattern in MS points to a pentylamine attached to the ring, a structure supported by the full aliphatic spin system observed in the ¹H and ¹³C NMR spectra. Finally, the ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom, and its coupling to specific aromatic protons in the ¹H NMR confirms the 1,3,5-substitution pattern on the aromatic ring.

Elucidation Workflow Diagram

G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR (1H, 13C, 19F) Sample->NMR MS_Data Molecular Formula (C12H18FN) Nitrogen Rule Confirmed α-Cleavage Fragment (m/z 138) MS->MS_Data IR_Data Functional Groups Identified (Primary Amine, Aromatic, C-F) IR->IR_Data NMR_Data Carbon-Hydrogen Framework Connectivity & Substitution Pattern NMR->NMR_Data Validation Cross-Validation MS_Data->Validation IR_Data->Validation NMR_Data->Validation Conclusion Structure Confirmed Validation->Conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is achieved through a systematic and integrated analytical approach. By combining a logical synthetic strategy with comprehensive analysis by mass spectrometry, infrared spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the molecular formula, functional groups, and atomic connectivity of the target compound. This guide provides the necessary protocols and interpretative framework to ensure the identity and purity of this molecule, a critical step in any subsequent chemical or pharmacological investigation.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation.
  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • Wikipedia. (n.d.). Reductive amination.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Anonymous. (2011, June 10). Structural analysis of amines.
  • PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines].
  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination.
  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of Calgary. (n.d.). IR: amines.
  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References.
  • EvitaChem. (n.d.). Buy 1-(3-Fluoro-5-methylphenyl)cyclopentanamine (EVT-11877670).
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
  • The Journal of Organic Chemistry. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines.
  • ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • Alan Brisdon's Research Group, University of Manchester. (2025, April 15). Multinuclear NMR Spectroscopy.
  • Abcr Kimyasalları - INTROGEN. (n.d.). 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. (CAS No: ).
  • Aldlab. (n.d.). 1-(3-fluoro-5-methylphenyl)pentan-1-one.
  • NextSDS. (n.d.). (1R)-1-(3-FLUORO-5-METHYLPHENYL)PROPAN-1-AMINE.
  • ChemScene. (n.d.). 1213834-65-1 | (S)-1-(4-fluoro-3-methylphenyl)pentan-1-amine.
  • BLDpharm. (n.d.). 1213916-10-9|(S)-1-(5-FLUORO-2-METHYLPHENYL)PENTAN-1-AMINE.

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine: A Comprehensive Preclinical Evaluation Guide

Executive Summary For neuroactive compounds, crossing the blood-brain barrier (BBB) is the primary pharmacokinetic hurdle. 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is a highly lipophilic, primary amine structurally anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For neuroactive compounds, crossing the blood-brain barrier (BBB) is the primary pharmacokinetic hurdle. 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is a highly lipophilic, primary amine structurally analogous to substituted phenethylamines and neurostimulants. While its high lipophilicity suggests excellent passive transcellular diffusion, its protonation state at physiological pH introduces complex interactions with endothelial lipid bilayers and active efflux transporters.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. Here, we dissect the causality behind the physicochemical behavior of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and provide a self-validating, tiered experimental workflow to accurately quantify its BBB permeability.

Physicochemical Profiling & Causality

Before initiating resource-intensive in vitro assays, we must establish the structural determinants of the molecule. The permeability of a compound is dictated by its lipophilicity, polar surface area (PSA), and charge state, as defined by in their seminal work on CNS drug properties[1].

Table 1: Physicochemical Properties and BBB Permeability Predictions

ParameterEstimated ValueOptimal CNS RangeMechanistic Causality & Impact
Molecular Weight 195.28 g/mol < 400 g/mol Low MW facilitates rapid passive diffusion through the tight junctions and lipid bilayers of the BBB endothelium.
LogP (Lipophilicity) ~3.82.0 – 5.0The pentyl chain and fluoro-methyl phenyl ring drive high lipophilicity, strongly favoring partitioning into the lipid-rich brain parenchyma.
Polar Surface Area 26.02 Ų< 90 ŲMinimal polar atoms (only one nitrogen and one fluorine) prevent excessive hydration, reducing the energetic penalty of entering the hydrophobic membrane core.
pKa (Primary Amine) ~10.2N/AAt pH 7.4, >99% of the compound is protonated (cationic). Cations interact with negatively charged phospholipid headgroups, which can slow diffusion or trigger P-glycoprotein (P-gp) recognition.

Mechanistic Translocation Pathways

Because 1-(3-Fluoro-5-methylphenyl)pentan-1-amine exists primarily as a cation at physiological pH, its BBB transit is not a simple matter of dissolving into the lipid bilayer. The cationic charge can lead to membrane trapping, making it a prime candidate for active efflux by P-glycoprotein (MDR1/ABCB1). Understanding this dichotomy—rapid passive diffusion vs. active efflux—is critical for designing our assay workflow.

BBB_Pathway Blood Blood Compartment (pH 7.4) LipophilicAmine 1-(3-Fluoro-5-methylphenyl) pentan-1-amine Blood->LipophilicAmine Free Fraction Membrane Endothelial Lipid Bilayer (Passive Diffusion) LipophilicAmine->Membrane High LogP / Low PSA Pgp P-glycoprotein (MDR1) (Active Efflux) Membrane->Pgp Substrate Recognition Brain Brain Parenchyma (CNS Target) Membrane->Brain Transcellular Flux Pgp->Blood ATP-dependent Efflux

Mechanistic pathway of BBB translocation and P-gp mediated efflux.

Tiered In Vitro Permeability Protocols

To isolate the variables of passive diffusion and active efflux, we employ a tiered approach. We first use the PAMPA-BBB assay to confirm the baseline lipid permeability, followed by the MDCK-MDR1 cell model to evaluate efflux liability.

Workflow Start Compound Synthesis & QC PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s Fail Structural Optimization PAMPA->Fail Pe < 2.0 x 10^-6 cm/s InVivo In Vivo PK (Kp,uu,brain Determination) MDCK->InVivo Efflux Ratio < 2.0 MDCK->Fail Efflux Ratio > 2.0

Hierarchical workflow for evaluating BBB permeability and efflux.

Protocol 3.1: PAMPA-BBB (Passive Diffusion Assessment)

Developed by , the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a specific lipid formulation to mimic the brain endothelium[2].

Causality: We use Porcine Brain Lipid (PBL) rather than standard soy lecithin because PBL contains the specific high-cholesterol and sphingomyelin ratios found in the human BBB, which directly impacts the permeation of highly lipophilic molecules like our target compound.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters (0.45 µm pore size) of a 96-well donor plate with 4 µL of PBL extract dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dilute 1-(3-Fluoro-5-methylphenyl)pentan-1-amine in phosphate-buffered saline (PBS, pH 7.4) to a 10 µM concentration. Ensure DMSO concentration remains 1% to prevent artificial membrane fluidization.

  • Incubation: Assemble the donor plate over the acceptor plate (containing pure PBS). Incubate at 25°C for 18 hours in a humidity-saturated chamber to prevent evaporation.

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation Check (Critical): Co-incubate the compound with Lucifer Yellow (a paracellular marker). If the Lucifer Yellow Pe​ exceeds 0.5×10−6 cm/s, the artificial membrane has micro-tears, and the well's data must be discarded.

Protocol 3.2: MDCK-MDR1 Bidirectional Transport Assay

Because PAMPA lacks transporter proteins, we must evaluate if the cationic nature of the compound triggers P-gp efflux. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene[3].

Causality: We perform a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) because comparing the flux rates in opposing directions is the only mathematically rigorous way to isolate active efflux from passive diffusion.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size) at 6×104 cells/cm². Culture for 4-5 days.

  • Barrier Integrity: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 , ensuring tight junctions are fully formed.

  • Assay Execution: Add 5 µM of the compound to either the Apical (A) or Basolateral (B) chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replenishing with fresh buffer to maintain sink conditions.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. Compute the Efflux Ratio ( ER=Papp,B−A​/Papp,A−B​ ).

  • Self-Validation Check (Critical): Run parallel control wells with Digoxin (a known P-gp substrate) and Metoprolol (a highly permeable passive marker). The assay batch is only valid if the Digoxin ER > 5.0 and Metoprolol Papp​>20×10−6 cm/s[4].

In Vivo Pharmacokinetic Validation

In vitro assays cannot account for plasma protein binding or non-specific brain tissue binding. For highly lipophilic molecules like 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, the total brain-to-plasma ratio ( Kp,brain​ ) is often misleadingly high because the drug partitions heavily into brain lipids, leaving very little free drug to interact with neuroreceptors. Therefore, we must calculate the unbound partition coefficient ( Kp,uu,brain​ ).

Protocol 4.1: Steady-State Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

Step-by-Step Methodology:

  • Dosing: Administer 1-(3-Fluoro-5-methylphenyl)pentan-1-amine intravenously (IV) at 1 mg/kg to wild-type C57BL/6 mice.

  • Tissue Harvesting: At steady-state (e.g., 2 hours post-dose), collect systemic blood (via cardiac puncture) and immediately harvest the whole brain.

  • Homogenization & Dialysis: Homogenize the brain tissue in a 1:3 ratio with PBS. Perform Rapid Equilibrium Dialysis (RED) on both plasma and brain homogenate against pure PBS for 4 hours at 37°C to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation:

    • Calculate total Kp,brain​=Cbrain​/Cplasma​ .

    • Calculate unbound ratio: Kp,uu,brain​=Kp,brain​×(fu,brain​/fu,plasma​) .

  • Self-Validation Check (Critical): Perform a mass balance recovery calculation post-dialysis. The total compound recovered from both the dialysate and retentate chambers must exceed 85%. Lower recovery indicates the highly lipophilic compound is binding to the Teflon/polycarbonate dialysis apparatus, which will mathematically skew the fu,brain​ calculation and invalidate the study.

Table 2: Experimental Data Interpretation Matrix

AssayKey MetricTarget Threshold for CNS EfficacyMechanistic Implication of Failure
PAMPA-BBB Pe​ > 4.0×10−6 cm/sMolecule is too polar or too large to passively diffuse through the lipid bilayer.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Molecule is recognized by P-glycoprotein; active efflux outpaces passive entry.
In Vivo PK Kp,uu,brain​ > 0.3Molecule suffers from excessive plasma protein binding or rapid systemic clearance.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx, 2(4), 541-553. Available at:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood–brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Available at:[Link]

  • Wang, Q., et al. (2005). "Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy." Translational Oncology, 2(3), 161-169. Available at:[Link]

  • Fenyvesi, F., et al. (2023). "Applicability of MDR1 Overexpressing Abcb1KO-MDCKII Cell Lines for Investigating In Vitro Species Differences and Brain Penetration Prediction." Pharmaceutics, 15(4), 1251. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Confidence Detection of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine by GC-MS using Electron Ionization

Abstract This document provides a comprehensive guide for the detection and tentative identification of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a novel psychoactive substance (NPS), using Gas Chromatography-Mass Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the detection and tentative identification of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a novel psychoactive substance (NPS), using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Recognizing the challenges posed by novel phenethylamine analogues, this application note details two complementary protocols: direct analysis of the underivatized amine and analysis following derivatization with trifluoroacetic anhydride (TFAA). Derivatization is presented as a crucial step to improve chromatographic performance and generate structurally significant fragments for enhanced mass spectral interpretation.[1][2] This guide is intended for researchers, forensic scientists, and drug development professionals requiring robust analytical methods for emerging controlled substances.

Introduction

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories.[3][4][5] These substances are often structural analogues of known drugs, designed to circumvent existing legislation.[4][6] 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is a substituted phenethylamine, a class of compounds known for their stimulant effects.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its robust separation capabilities and the generation of reproducible mass spectra upon Electron Ionization (EI).[2][7]

However, primary amines like the target analyte can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and interaction with active sites in the GC system.[1][2] Furthermore, EI of simple amines can sometimes lead to extensive fragmentation, obscuring the molecular ion.[8][9] To address these issues, chemical derivatization is often employed to increase analyte volatility, improve peak shape, and direct fragmentation pathways to yield more informative mass spectra.[1][2][10]

This application note provides detailed protocols for both the direct analysis of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and its analysis after derivatization with trifluoroacetic anhydride (TFAA). The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles.

Predicted Electron Ionization Fragmentation

Understanding the fragmentation patterns of the target analyte and its derivative is fundamental to its identification. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing characteristic bond cleavages.[9][11]

Underivatized 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

For primary amines, the most common fragmentation is the cleavage of the bond beta to the nitrogen atom (α-cleavage), which is a favorable process.[8] For 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, this would involve the loss of a butyl radical to form a prominent iminium ion. The aromatic ring can also undergo fragmentation.

Predicted Fragmentation Pathway (Underivatized)

G cluster_0 Fragmentation of Underivatized Analyte Analyte 1-(3-Fluoro-5-methylphenyl)pentan-1-amine (M+•) Fragment1 Iminium Ion (m/z = 154) Analyte->Fragment1 α-cleavage (-•C4H9) Fragment2 Tropylium-like Ion (m/z = 123) Analyte->Fragment2 Benzylic cleavage Fragment3 Alkyl Fragment (m/z = 57) Analyte->Fragment3 Charge on alkyl chain

Caption: Predicted EI fragmentation of the parent compound.

TFAA-Derivatized 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Derivatization with trifluoroacetic anhydride (TFAA) replaces the active hydrogen on the amine with a trifluoroacetyl group.[2] This modification significantly alters the fragmentation pattern, often leading to the formation of high mass-to-charge ratio fragments that are characteristic of the original molecule's structure.

Predicted Fragmentation Pathway (TFAA Derivative)

G cluster_1 Fragmentation of TFAA Derivative Derivative TFA-Derivative (M+•) Deriv_Frag1 Fragment from α-cleavage (m/z = 250) Derivative->Deriv_Frag1 α-cleavage (-•C4H9) Deriv_Frag2 Fragment from McLafferty Rearrangement Derivative->Deriv_Frag2 Rearrangement Deriv_Frag3 Tropylium-like Ion (m/z = 123) Derivative->Deriv_Frag3 Benzylic cleavage

Caption: Predicted EI fragmentation of the TFAA derivative.

Experimental Protocols

Materials and Reagents
  • 1-(3-Fluoro-5-methylphenyl)pentan-1-amine reference standard

  • Methanol (HPLC grade)

  • Ethyl acetate (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas, high purity

  • Autosampler vials with PTFE-lined caps

Protocol 1: Direct Analysis of Underivatized Amine

This protocol is suitable for rapid screening but may result in suboptimal peak shape.

Workflow: Direct Analysis

G cluster_2 Direct Analysis Workflow A Prepare Standard Solution (1 mg/mL in Methanol) B Dilute to Working Concentration (e.g., 1-100 µg/mL) A->B C Transfer to Autosampler Vial B->C D Inject into GC-MS C->D

Caption: Workflow for direct analysis of the amine.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol to prepare working standards at desired concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Sample Loading: Transfer the working solutions to 2 mL autosampler vials.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 1.

Protocol 2: Analysis after TFAA Derivatization

This protocol is recommended for improved chromatographic performance and confirmatory analysis.[1][2]

Workflow: TFAA Derivatization

G cluster_3 TFAA Derivatization Workflow A Aliquot Standard Solution (e.g., 100 µL) into vial B Evaporate Solvent (under gentle N2 stream) A->B C Add Anhydrous Ethyl Acetate (100 µL) & TFAA (50 µL) B->C D React at 70°C for 20 min C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F

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Application

Application Note: Structural Elucidation and NMR Reference Protocols for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Document Type: Standard Operating Protocol & Reference Data Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Rationale Fluorinated benzylamine and amphetamine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Reference Data Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Rationale

Fluorinated benzylamine and amphetamine derivatives are highly prized in medicinal chemistry. The strategic incorporation of a fluorine atom modulates the pKa of the adjacent amine, increases lipophilicity, and blocks metabolic oxidation pathways. 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is a critical building block and pharmacophore in CNS-active agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the regiochemistry of such compounds. For fluorinated aromatics, the 1 H and 13 C NMR spectra are not merely lists of chemical shifts; they are self-validating topological maps. Because the 19 F nucleus (spin ½, 100% natural abundance) actively couples with 13 C and 1 H nuclei, the resulting scalar couplings ( JCF​ and JHF​ ) provide an internal proof of the 3,5-substitution pattern without the need for complex 2D experiments[1].

This application note details the step-by-step methodology, causality behind parameter selection, and reference spectral data required to unequivocally validate the structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.

Experimental Methodology & Causality

To ensure reproducibility and absolute structural confidence, the following self-validating protocol must be adhered to.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the free base 1-(3-Fluoro-5-methylphenyl)pentan-1-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because the free base amine is highly soluble in it, and it lacks exchangeable protons. This prevents rapid deuterium exchange at the -NH 2​ group, allowing the broad amine singlet to be observed. TMS acts as an internal standard ( δ 0.00 ppm), establishing a self-validating baseline for absolute chemical shift accuracy[2].

Step 2: Instrument Tuning and Locking
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform automated gradient shimming (Z-axis) until the lock level is stable and maximized.

  • Causality: Precise shimming is critical for fluorinated aromatics. The 13 C spectrum will contain fine long-range carbon-fluorine couplings ( 4JCF​≈2 Hz). Poor magnetic field homogeneity will artificially broaden the peaks, obscuring these diagnostic splittings[1].

Step 3: 1 H NMR Acquisition Parameters
  • Procedure: Acquire the 1 H spectrum using a standard 30° or 90° pulse sequence.

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

  • Causality: Protons in this molecule relax relatively quickly via dipole-dipole interactions. A 1.0 s delay is sufficient to ensure quantitative integration of the aliphatic chain versus the aromatic ring.

Step 4: 13 C{ 1 H} NMR Acquisition Parameters
  • Procedure: Acquire the 13 C spectrum with broadband proton decoupling ( 13 C{ 1 H}), but do not apply 19 F decoupling.

    • Number of Scans (ns): 512 to 1024

    • Relaxation Delay (d1): 2.0 s

  • Causality: Quaternary carbons (C-1, C-3, C-5) lack attached protons, depriving them of efficient dipole-dipole relaxation mechanisms. A longer relaxation delay (d1 = 2.0 s) prevents signal saturation, ensuring these critical nodes are detectable. Retaining the 19 F coupling is a deliberate choice: the resulting JCF​ splitting patterns definitively map the distance of each carbon from the fluorine atom[3].

Workflow Visualization

NMR_Workflow Start Sample Preparation 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Solvent Dissolution & Locking Add CDCl3 + 0.03% TMS Start->Solvent Acq1H 1H NMR Acquisition 400 MHz, ns=16, d1=1s Solvent->Acq1H Acq13C 13C{1H} NMR Acquisition 100 MHz, ns=512, d1=2s Solvent->Acq13C Process Spectral Processing FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Analyze Multiplet Analysis Extract J_CF Couplings Process->Analyze Validate Structural Validation Confirm 3,5-Substitution Analyze->Validate

Workflow for the NMR acquisition and structural validation of the fluorinated target compound.

Reference Data & Spectral Interpretation

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) for the free base form of the title compound in CDCl 3​ .

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-6 6.95br s 4JHF​≈5.0 1HAromatic CH (para to F)
H-2 6.85br d 3JHF​≈9.5 1HAromatic CH (ortho to F)
H-4 6.72br d 3JHF​≈9.5 1HAromatic CH (ortho to F)
H-1' 3.85t 3JHH​=6.8 1HAliphatic CH-NH 2​
Ar-CH 3​ 2.32s-3HAromatic Methyl (C-5)
H-2' 1.65m-2HAliphatic CH 2​
-NH 2​ 1.45br s-2HAmine protons (exchanges w/ D 2​ O)
H-3', H-4' 1.25 – 1.35m-4HAliphatic CH 2​ chain
H-5' 0.88t 3JHH​=6.8 3HAliphatic Terminal CH 3​
Table 2: 13 C{ 1 H} NMR Reference Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C-3 163.5d 1JCF​≈245.0 Aromatic C-F (ipso)
C-1 150.5d 3JCF​≈7.0 Aromatic C-alkyl (meta to F)
C-5 139.5d 3JCF​≈8.0 Aromatic C-CH 3​ (meta to F)
C-6 124.5d 4JCF​≈2.0 Aromatic CH (para to F)
C-4 113.5d 2JCF​≈21.0 Aromatic CH (ortho to F)
C-2 109.5d 2JCF​≈21.0 Aromatic CH (ortho to F)
C-1' 55.8s-Aliphatic CH-NH 2​
C-2' 39.2s-Aliphatic CH 2​
C-3' 28.5s-Aliphatic CH 2​
C-4' 22.7s-Aliphatic CH 2​
Ar-CH 3​ 21.4d 4JCF​≈1.5 Aromatic Methyl
C-5' 14.1s-Aliphatic Terminal CH 3​

Mechanistic Insights & Structural Validation

The trustworthiness of this structural assignment relies entirely on the scalar coupling between the 19 F nucleus and the 13 C framework. The magnitude of the coupling constant inversely correlates with the number of bonds between the carbon and fluorine atoms[4],[3]. This creates a self-validating system:

  • The Anchor Point ( 1JCF​ ): The massive doublet at 163.5 ppm with a coupling constant of ~245 Hz unequivocally identifies C-3, the carbon directly bonded to the fluorine atom[3].

  • The Ortho Neighbors ( 2JCF​ ): The carbons adjacent to the C-F bond (C-2 and C-4) exhibit characteristic two-bond couplings of ~21 Hz[4]. Their chemical shifts (109.5 and 113.5 ppm) are highly shielded due to the strong resonance electron-donating effect of the fluorine atom into the ortho positions[5].

  • The Meta Nodes ( 3JCF​ ): The quaternary carbons C-1 and C-5 show three-bond couplings of 7–8 Hz. The presence of exactly two highly deshielded quaternary carbons (150.5 ppm and 139.5 ppm) exhibiting this specific 3J coupling definitively proves the 1,3,5-trisubstituted architecture of the ring[5].

  • The Para Node ( 4JCF​ ): C-6 sits para to the fluorine atom, resulting in a very small, often barely resolved doublet (~2 Hz) at 124.5 ppm.

By mapping these JCF​ values, the analyst can confidently differentiate 1-(3-Fluoro-5-methylphenyl)pentan-1-amine from its 2-fluoro or 4-fluoro regioisomers without requiring reference standards or mass spectrometry.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • LibreTexts Chemistry. (2024). 16: Multinuclear - Carbon-Fluorine Coupling in 13C NMR. LibreTexts.[Link]

  • Blanco, F., Alkorta, I., & Elguero, J. (2012). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. ResearchGate (Data on 13C-19F coupling constants).[Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vitro Characterization of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

Abstract The early-stage evaluation of novel chemical entities is a cornerstone of modern drug discovery.[1][2] This document provides a comprehensive framework for the initial in vitro characterization of 1-(3-Fluoro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early-stage evaluation of novel chemical entities is a cornerstone of modern drug discovery.[1][2] This document provides a comprehensive framework for the initial in vitro characterization of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine , a novel small molecule with undetermined biological activity. As the specific targets of this compound are unknown, this guide presents a logical, tiered approach beginning with essential compound management and proceeding through primary phenotypic screening to secondary dose-response validation. The protocols herein are designed to be robust and self-validating, establishing a foundational dataset to guide further mechanistic studies and hit-to-lead optimization.[3]

Introduction: A Strategic Approach to Novel Compound Evaluation

The journey from a newly synthesized compound to a viable drug candidate requires a systematic and rigorous evaluation of its biological effects.[4] For a novel molecule like 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, where no prior biological context exists, a phenotypic-based discovery approach is often the most effective starting point.[5] This strategy focuses on identifying the compound's effect on cellular behavior (e.g., cytotoxicity, proliferation) without a priori knowledge of a specific molecular target.[5]

This application note will detail a multi-stage workflow designed to:

  • Establish Foundational Properties: Ensure compound integrity, solubility, and accurate handling.

  • Identify Biological Activity: Employ a broad, cell-based assay to detect any cytotoxic or anti-proliferative effects across different cell lines.

  • Quantify Potency: Determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.[6][7]

This structured process ensures that resources are used efficiently and that subsequent, more complex target identification studies are built upon a solid foundation of high-quality data.

Foundational Stage: Compound Management and Quality Control

Effective compound management is critical to ensure the accuracy and reproducibility of all downstream assays.[8] Poor handling can lead to issues with solubility, stability, and concentration accuracy, invalidating experimental results.[9]

Protocol: Preparation of Master Stock Solutions

Objective: To create a high-concentration, stable master stock of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine for serial dilutions.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule libraries due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations (typically ≤0.5%).

Materials:

  • 1-(3-Fluoro-5-methylphenyl)pentan-1-amine (solid)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microtube

  • Vortex mixer

Procedure:

  • Tare a sterile, amber vial on a calibrated analytical balance.

  • Carefully add the solid compound to the vial to a desired weight (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial securely and vortex vigorously for 2-5 minutes until the compound is fully dissolved. Visually inspect for any particulates.

  • Label the vial clearly with the compound name, concentration, solvent, date, and storage temperature.

  • Store the master stock at -20°C or -80°C, protected from light and moisture.

ParameterRecommended ValueRationale
Solvent Anhydrous DMSOHigh solubilizing capacity for diverse small molecules.[5]
Stock Concentration 10-20 mMAllows for wide-ranging serial dilutions with minimal DMSO carryover into the final assay.
Storage -20°C or -80°C, Amber VialMinimizes degradation from temperature fluctuations, light, and freeze-thaw cycles.[9]

Primary Screening: Phenotypic Cell Viability Assay

The initial goal is to determine if the compound exhibits any broad cytotoxic or anti-proliferative effects.[10] A cell viability assay is an efficient method for this first pass.[10] The MTS assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is proportional to cell number.[11]

Principle of the MTS Assay: Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes.[11] These enzymes reduce the tetrazolium salt MTS into a soluble, colored formazan product.[11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[12]

Workflow for Primary Phenotypic Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Cell Seeding (e.g., HeLa, A549, MCF-7) C Compound Treatment (e.g., 72h incubation) A->C B Prepare Compound Dilutions (10-point, 1:3 series) B->C D Add MTS Reagent (1-4h incubation) C->D E Measure Absorbance (490 nm) D->E F Calculate % Viability vs. Vehicle E->F G Identify 'Hit' Activity (e.g., >50% inhibition at 10 µM) F->G

Caption: High-level workflow for primary cytotoxicity screening.

Protocol: MTS Assay for Cell Viability

Objective: To assess the effect of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine on the viability of a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7).

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Compound stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTS reagent solution (containing PES electron coupling reagent)[13]

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution series of the compound in complete medium from the DMSO stock. A common starting point is a 10-point, 1:3 dilution series starting at a final concentration of 10 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls:

    • Vehicle Control: Medium with the highest equivalent concentration of DMSO (e.g., 0.1%). Represents 100% viability.

    • Untreated Control: Medium only.

    • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[12][13]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[12][13] The optimal time may vary by cell line.

  • Absorbance Measurement: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.[11][14]

Secondary Assay: Dose-Response Analysis and IC50 Determination

If the primary screen reveals significant activity, the next step is to quantify the compound's potency by determining its IC50 value.[6][7] The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[6][15]

Principle of the Dose-Response Curve

Dose-response curves are graphical representations of the relationship between the concentration of a drug and the magnitude of its effect.[16][17][18] They are typically sigmoidal in shape when the x-axis (concentration) is plotted on a logarithmic scale.[19] This analysis is fundamental for comparing the potency of different compounds.[17][19]

G cluster_0 Dose-Response Curve A Log[Compound Concentration] p1 B % Viability (Response) p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 IC50_point X_IC50 Log[IC50] IC50_point->X_IC50 IC50_label IC50 Y_50 50% Y_50->IC50_point

Caption: Conceptual representation of a sigmoidal dose-response curve.

Data Analysis: Calculating the IC50 Value

Objective: To calculate the IC50 of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine from the dose-response data.

Procedure:

  • Normalize Data: For each concentration, calculate the percent viability relative to the vehicle control (100% viability) and a background control (0% viability).

    • Percent Viability = 100 * (Abs_sample - Abs_background) / (Abs_vehicle - Abs_background)

  • Plot the Curve: Plot Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response model.[20]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% inhibition level.[20]

ParameterDescriptionImportance
Top Plateau The maximal response (ideally ~100%).Confirms the baseline viability.
Bottom Plateau The minimal response (ideally ~0%).Indicates the maximum effect of the compound.
Hill Slope The steepness of the curve.Reflects the sensitivity of the response to changes in concentration.[17]
IC50 Concentration for 50% inhibition.The primary measure of the compound's potency.[7][17]

Assay Validation: Ensuring Data Integrity

For any screening assay, it is critical to include metrics that validate the quality and robustness of the results. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[21][22] It provides a measure of the separation between the positive and negative control signals.[21][23][24]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 0% viability).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., 100% viability/vehicle).

Interpretation of Z'-Factor: [22][23][25]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Conclusion and Next Steps

This application note outlines a foundational, three-stage process for the initial in vitro characterization of a novel compound, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. By systematically managing the compound, performing robust primary phenotypic screening, and quantifying potency through dose-response analysis, researchers can generate a reliable initial dataset.

If this compound demonstrates potent cytotoxic activity (e.g., a low micromolar or nanomolar IC50) against specific cell lines, subsequent studies would be warranted. These could include:

  • Target Deconvolution: Employing methods like thermal proteome profiling, affinity chromatography, or computational prediction to identify the molecular target(s).

  • Mechanism of Action Studies: Investigating the downstream cellular pathways affected by the compound (e.g., apoptosis, cell cycle arrest).

  • Selectivity Profiling: Testing the compound against a broader panel of cell lines, including non-cancerous cells, to assess its therapeutic window.

This structured approach ensures that the subsequent investment in more complex and resource-intensive assays is justified by a strong, validated initial finding.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • What are dose-response curves?. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Dose-Response Curve | Definition and Applications. Danaher Life Sciences. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Medium. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Assay Development. BioDuro. [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed. [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • Paving the way for small-molecule drug discovery. PMC. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine Chromatography

Target Audience: Researchers, analytical scientists, and drug development professionals. Welcome to the advanced troubleshooting and method development guide for the chromatographic analysis of 1-(3-Fluoro-5-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Welcome to the advanced troubleshooting and method development guide for the chromatographic analysis of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. As a highly lipophilic primary amine, this compound presents specific analytical challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), primarily driven by its basicity and strong hydrophobic retention.

This guide provides field-proven, mechanistically grounded protocols to optimize mobile phase gradients, eliminate peak tailing, and ensure robust, self-validating analytical methods.

Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(3-Fluoro-5-methylphenyl)pentan-1-amine exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism known as ion-exchange interaction[1]. 1-(3-Fluoro-5-methylphenyl)pentan-1-amine contains a primary amine group with an estimated pKa​ of ~9.5 to 10.0. Standard silica-based stationary phases contain residual acidic silanol groups (Si-OH) with a pKa​ ranging from 3.5 to 7.0[2]. When using a neutral mobile phase (pH 6–8), the primary amine is fully protonated (positively charged), while a significant fraction of the silanol groups are deprotonated (negatively charged). This electrostatic attraction causes analyte molecules to "lag" behind the main band, resulting in asymmetric, tailing peaks[3].

Mechanism Amine Protonated Amine (pKa ~9.5) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanols (Si-O⁻) (pKa ~3.5-7) Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Mitigation1 Low pH (< 3.0) Protonates Silanols Tailing->Mitigation1 Mitigation2 High pH (> 10.0) Neutralizes Amine Tailing->Mitigation2 Ideal Gaussian Peak Shape (As < 1.5) Mitigation1->Ideal Mitigation2->Ideal

Mechanistic pathway of silanol-amine interactions and pH-based mitigation strategies.

Q2: Should I use a low pH or high pH mobile phase strategy for gradient optimization? A: Both strategies are viable, but they operate on entirely different chemical principles:

  • Low pH Strategy (pH 2.0 - 3.0): By using acidic modifiers like 0.1% Formic Acid or Trifluoroacetic acid (TFA), the mobile phase pH is driven below the pKa​ of the silanol groups. This protonates the silanols (Si-OH), neutralizing their negative charge and suppressing the ion-exchange interaction[3]. The amine remains protonated, meaning it will elute earlier in the gradient.

  • High pH Strategy (pH 10.0 - 11.0): By using buffers like Ammonium Bicarbonate adjusted with Ammonium Hydroxide, the pH is driven above the pKa​ of the primary amine. The amine becomes deprotonated (neutral). Without a positive charge, it cannot interact with the ionized silanols[4]. Because the neutral molecule is highly lipophilic (due to the fluorinated/methylated phenyl and pentyl chain), retention time will increase significantly, requiring a steeper organic gradient. Note: This requires hybrid silica columns (e.g., ethylene bridged hybrid particles) stable at extreme pH[4].

Q3: How does buffer concentration affect the gradient profile and peak shape? A: Buffer concentration dictates the ionic strength of the mobile phase. Complex equilibria exist between the mobile-phase additives, the analytes, and the silica surface[2]. If you are constrained to a mid-pH range where silanols are active, increasing the buffer concentration (e.g., from 1 mM to 10 mM) can improve peak shape by physically masking the silanol sites and outcompeting the amine for ion-exchange interactions[2]. However, excessive buffer concentrations (>20 mM) can cause precipitation during the high-organic phase of the gradient.

Quantitative Data: Mobile Phase Strategy Comparison

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine under various mobile phase conditions.

StrategyAqueous Phase (A)Organic Phase (B)Analyte StateSilanol StateExpected Retention ( k′ )Target Asymmetry ( As​ )
Low pH 0.1% TFA in Water (pH ~2.0)AcetonitrileProtonated (+)Neutral (0)Low - Moderate1.0 - 1.2
Mid pH 10 mM Ammonium Acetate (pH ~6.8)AcetonitrileProtonated (+)Ionized (-)Moderate> 2.0 (Tailing)
High pH 10 mM Ammonium Bicarbonate (pH ~10.5)MethanolNeutral (0)Ionized (-)High1.0 - 1.3

Self-Validating Experimental Protocol: Gradient Optimization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. You must evaluate system suitability criteria at the end of the workflow to confirm method integrity.

Phase 1: System Preparation & Equilibration
  • Column Selection: Install a highly inert, end-capped C18 column (for Low pH) or a hybrid-silica C18 column (for High pH). Dimensions: 2.1 x 50 mm, 1.7 µm (for UHPLC) or 4.6 x 100 mm, 3.5 µm (for HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A (Low pH): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Equilibration: Flush the column with 10–20 column volumes of 50:50 A:B to remove storage solvents, then equilibrate at the initial gradient conditions (5% B) until the baseline UV or MS signal is perfectly stable.

Phase 2: Gradient Programming

Because 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is highly lipophilic, a broad scouting gradient is required to determine its elution point.

  • Initial Hold: 5% B for 1.0 minute (focuses the analyte at the head of the column).

  • Ramp: Increase linearly from 5% B to 95% B over 10.0 minutes.

  • Wash: Hold at 95% B for 2.0 minutes to elute any highly retained lipophilic impurities.

  • Re-equilibration: Return to 5% B over 0.1 minutes and hold for 3.0 minutes.

Phase 3: Self-Validation & Suitability Check

Inject a 10 µg/mL standard of the compound. The method is only considered valid if it meets the following causality-driven criteria:

  • Capacity Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , the analyte is eluting too close to the void volume, risking suppression from unretained salts. Action: Increase the initial hold time or decrease the initial %B.

  • Asymmetry Factor ( As​ ): Must be ≤1.5 (measured at 10% peak height)[1]. If As​>1.5 , secondary interactions are still occurring. Action: Verify mobile phase pH is strictly < 3.0, or switch to a high-pH strategy.

Workflow Start Start Gradient Optimization SelectpH Select Mobile Phase pH (Low pH <3.0 or High pH >10.0) Start->SelectpH LowPH Low pH Strategy (0.1% TFA / Formic Acid) SelectpH->LowPH HighPH High pH Strategy (Ammonium Bicarbonate pH 10) SelectpH->HighPH Gradient Run Scouting Gradient (5% to 95% Organic over 10 min) LowPH->Gradient HighPH->Gradient Eval Self-Validation Check Assess k' and Asymmetry (As) Gradient->Eval Pass Method Validated (As < 1.5, k' > 2.0) Eval->Pass Criteria Met Fail Method Failed Adjust pH or Column Chemistry Eval->Fail Criteria Failed

Step-by-step logical workflow for mobile phase gradient optimization and self-validation.

References

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Chromatography Online[Link]

Sources

Optimization

Preventing thermal degradation of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine during GC-MS

Technical Support Center: GC-MS Analysis of Primary Amines Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Analysis of Primary Amines

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical challenge in analytical chemistry: the thermal degradation of primary amines during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our focus is on providing robust solutions for compounds like 1-(3-Fluoro-5-methylphenyl)pentan-1-amine , but the principles and protocols discussed are broadly applicable to other thermally labile primary and secondary amines.

Our goal is to move beyond simple procedural lists. We will delve into the mechanistic "why" behind each recommendation, empowering you to not only solve the immediate problem but also to build more resilient analytical methods for future challenges.

Troubleshooting Guide: Diagnosing and Solving Analyte Degradation

This section is structured in a question-and-answer format to directly address the common issues you may be encountering in your laboratory.

Q1: I'm observing poor peak shape—severe tailing and broadening—and my analyte response is inconsistent and lower than expected. What is happening?

A: This is a classic symptom of analyte interaction with the GC system, a common issue for polar, reactive compounds like primary amines.[1][2][3] Your analyte, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, possesses a primary amine group (-NH₂) that is highly basic and prone to hydrogen bonding.

Here's the causality:

  • Adsorption at Active Sites: Standard glass inlet liners and even the fused silica of the GC column have exposed silanol groups (Si-OH) on their surfaces. These sites are acidic and readily interact with the basic amine group of your analyte.[4][5] This strong, sometimes irreversible, adsorption prevents a portion of your analyte from traveling smoothly through the system, resulting in broad, tailing peaks and a loss of signal intensity.[4][6]

  • Catalytic Degradation: These same active sites, especially when heated in the inlet, can act as catalysts for the degradation of your analyte, further reducing the amount that reaches the detector.[6]

Q2: My analyte peak is almost completely gone, and I see several smaller, unidentified peaks in my chromatogram. Is this thermal degradation?

A: Yes, this is a strong indication of thermal degradation.[7][8][9] When the inlet temperature is too high for the analyte's stability, the molecule fragments before it has a chance to be separated on the column.[6][7][10] The new, smaller peaks are the "footprints" of this breakdown. Phenethylamine-type structures can be particularly susceptible to in-situ degradation in a hot GC inlet.[8][11]

The diagram below illustrates the two primary issues occurring within the GC inlet that lead to poor analytical results for primary amines.

Analyte Analyte Injected (1-(3-Fluoro-5-methylphenyl)pentan-1-amine) Inlet Hot GC Inlet (Standard Glass Liner) Analyte->Inlet ActiveSites Acidic Silanol Active Sites (Si-OH) Inlet->ActiveSites Contains Adsorption Analyte Adsorption ActiveSites->Adsorption Causes Degradation Thermal Degradation ActiveSites->Degradation Catalyzes Result1 Poor Peak Shape (Tailing, Broadening) Adsorption->Result1 Result2 Signal Loss & Artifact Peaks Degradation->Result2

Caption: The dual problems of adsorption and degradation in the GC inlet.

Solution Pathways: A Systematic Approach to Prevention

To overcome these challenges, we recommend a two-pronged approach. First, optimize the physical and thermal conditions of your GC-MS system. If that is insufficient, employ chemical derivatization to fundamentally change the properties of your analyte.

Start Problem: Poor Peak Shape / Signal Loss Step1 Pathway 1: Optimize GC System - Use Deactivated Inlet Liner - Optimize Inlet Temperature - Select Appropriate Column Start->Step1 Check1 Is performance adequate? Step1->Check1 Step2 Pathway 2: Chemical Derivatization - Convert -NH2 to a stable group - Silylation (e.g., BSTFA) - Acylation (e.g., TFAA) Check1->Step2 No End Successful Analysis: Sharp Peak / High Response Check1->End Yes Step2->End

Caption: Recommended troubleshooting and solution workflow.

Pathway 1: GC System Optimization

Before modifying your sample with derivatization, significant improvements can often be achieved by ensuring your GC system is properly configured for amine analysis.

Inlet Liner Selection: Your First Line of Defense

The inlet liner is where the majority of analyte degradation occurs.[6] Choosing the correct liner is the single most critical factor in preventing these issues.

Liner TypeDescriptionSuitability for Primary AminesRationale
Standard Borosilicate Glass The most common and inexpensive liner.Poor The surface contains active, acidic silanol groups that strongly adsorb basic amines, causing peak tailing and analyte loss.[4]
Deactivated (e.g., Silanized) Glass liners treated to cap the active silanol groups.Good Deactivation creates a more inert surface, significantly reducing the sites for adsorption and catalytic degradation.[4][12]
Ultra Inert (UI) Liners that undergo a more rigorous, proprietary deactivation process. Often available with glass wool.Excellent Recommended for trace-level analysis of active compounds like amines.[13] The deactivation is robust enough to allow the use of glass wool, which aids in sample vaporization without introducing new active sites.[6][13]
Base Deactivated Liners specifically treated to have a basic surface character.Excellent Tailor-made for the analysis of basic compounds. This surface chemistry minimizes interactions through electronic repulsion and prevents adsorption.[4][14]

Recommendation: Immediately replace your standard glass liner with an Ultra Inert or Base Deactivated liner. This is a simple, cost-effective change that yields substantial improvements.

Inlet Temperature Optimization

There is a critical balance between ensuring complete volatilization of your analyte and preventing its thermal breakdown.[7][10]

  • Too Low: Incomplete or slow vaporization leads to broad peaks that tail, as the sample slowly bleeds onto the column.[10]

  • Too High: The analyte degrades in the inlet, resulting in a loss of the target peak and the appearance of artifact peaks.[7]

Experimental Protocol: Inlet Temperature Optimization

  • Select an Inert Liner: Install a new, Ultra Inert or Base Deactivated liner before starting.

  • Establish a Starting Point: A good initial inlet temperature for a wide range of compounds is 250 °C .[7]

  • Analyze a Standard: Inject a known concentration of your analyte standard and record the peak area and observe the peak shape.

  • Incremental Adjustment:

    • Decrease the temperature to 225 °C , allow the system to equilibrate, and inject the standard again.

    • Increase the temperature to 275 °C , equilibrate, and inject again.

  • Evaluate Performance: Compare the peak areas and shapes from the three runs.

    • If the peak area is highest and the shape is best at 225 °C, your compound is thermally labile, and lower temperatures are beneficial.

    • If the peak area increases from 250 °C to 275 °C without a significant increase in tailing, your compound requires more energy for efficient vaporization. You may even test 300 °C.[15]

    • The optimal temperature is the one that provides the highest response for your target analyte before degradation becomes apparent (i.e., before the response starts to decrease or artifact peaks appear).

GC Column Selection

The principle of "like dissolves like" is fundamental in chromatography.[16] As a polar compound, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine requires a column with appropriate polarity to achieve good peak shape and retention.

Recommendations:

  • Amine-Specific Columns: The best choice is a column specifically designed for amine analysis. These columns have a stationary phase that is base-deactivated to prevent interactions with basic analytes, providing excellent peak symmetry.[2][14] Examples include Agilent CP-Volamine or CP-Sil 8 CB for Amines.[2]

  • Wax Columns (Polyethylene Glycol - PEG): These are highly polar columns that are often suitable for amines, provided they have a high-quality deactivation.

  • Mid-Polar Columns (e.g., 50% Phenyl Polysiloxane): These can also be effective and offer a different selectivity. Always choose a column with a "MS" designation (e.g., DB-17ms) as these are processed for lower bleed, which is critical for mass spectrometry.

Pathway 2: Chemical Derivatization

If optimizing the GC system does not fully resolve the issue, the most robust solution is chemical derivatization. This process involves a simple chemical reaction to modify the problematic amine group, making the analyte "GC-friendly."[17]

The Goal of Derivatization: To replace the active, polar hydrogen atoms on the primary amine group (-NH₂) with a non-polar, thermally stable chemical group.[1]

Benefits:

  • Increased Thermal Stability & Volatility: Derivatives can be analyzed at lower temperatures, minimizing the risk of degradation.[1][18]

  • Improved Peak Shape: The resulting non-polar derivative does not interact with active sites in the system, leading to sharp, symmetrical peaks.[1][17]

  • Enhanced Sensitivity: Introducing fluorine atoms via derivatization can significantly increase detector sensitivity.[1][19]

The two most common and effective methods for derivatizing primary amines are Silylation and Acylation .

FeatureSilylationAcylation
Reagent Examples BSTFA, MSTFA, MTBSTFA[20][21]TFAA (Trifluoroacetic anhydride), PFPA, HFBA[17][19]
Derivative Formed Trimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) amineFluoro-substituted amide
Reaction Byproducts Typically neutral and volatile[20]Can be acidic, may require removal
Stability of Derivative TBDMS derivatives are very stable; TMS derivatives can be moisture-sensitive.[20]Amide derivatives are generally very stable.[22]
Key Advantage Very common, effective, and reagents are readily available.Creates highly stable derivatives and the added fluorine atoms can enhance MS sensitivity.[23][24]
Protocol 2.1: Silylation with BSTFA + 1% TMCS

This protocol converts the primary amine to its corresponding trimethylsilyl (TMS) derivative.

  • Sample Preparation: In a 2 mL autosampler vial, add a known amount of your sample. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to redissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS catalyst).[1]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis if exposed to moisture.

Protocol 2.2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol converts the primary amine to its stable trifluoroacetyl amide derivative.

  • Sample Preparation: In a 2 mL autosampler vial, add your sample and evaporate the solvent to dryness under nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate). Then, add 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes .[1]

  • Cooling & Evaporation: Allow the vial to cool. Gently evaporate the excess solvent and TFAA reagent under a stream of nitrogen. Caution: TFAA and its byproduct, trifluoroacetic acid, are corrosive.

  • Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane).

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Frequently Asked Questions (FAQs)

  • Q: Do I always need to derivatize amines for GC-MS?

    • A: Not always. If you have an exceptionally inert GC system (Ultra Inert liner, base-deactivated column) and can find an inlet temperature that works, you may get acceptable results without derivatization, especially at higher concentrations.[17][25] However, for trace-level quantification and maximum reproducibility, derivatization is the gold standard.[17]

  • Q: My derivatization reaction seems incomplete. What can I do?

    • A: Ensure your sample and solvents are completely dry (anhydrous), as water will consume the derivatizing reagent. You can also try slightly increasing the reaction time or temperature, or adding a catalyst like pyridine for silylation reactions.

  • Q: Can I use a packed column instead of a capillary column?

    • A: While packed columns with basic modifiers have been used for amine analysis, modern base-deactivated capillary columns offer vastly superior resolution, sensitivity, and inertness and are the recommended choice for MS applications.[14]

References

  • Derivatization reagents for GC - Chromatography. Macherey-Nagel. [Link]

  • Optimizing Splitless Injections: Inlet Temperature. Restek Resource Hub. [Link]

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. IU Indianapolis ScholarWorks. [Link]

  • An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes: From EPA Method 8270 to Ethanolamines. SilcoTek. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Justice.gov. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

  • Inlet Liners. Agilent. [Link]

  • Agilent Amines GC Columns. Chrom Tech. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]

  • GC Column Selection Guide. Neutronco. [Link]

  • Analysis of Amines in GC. LabRulez GCMS. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC. [Link]

  • Inlet temperature GCMS. Chromatography Forum. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Energy.gov. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Springer. [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatographymass Spectrometry. ResearchGate. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Split/Splitless Inlets in GC: What's Up with All Those Different Glass Inlet Liners?. Chromatography Online. [Link]

  • Chemometric detection of thermally degraded samples in the analysis of drugs of abuse with gas chromatography-Fourier-transform infrared spectroscopy. PubMed. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, Inc.. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Pure. [Link]

  • How can I analyze the amine compound from the acidic sample by GC-FID?. ResearchGate. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. PubMed. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Investigating the Immunoassay Cross-Reactivity of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the immunoassay cross-reactivity of the novel compound 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the immunoassay cross-reactivity of the novel compound 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. As direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a detailed methodological comparison guide. We will explore the structural characteristics of the compound, identify analogous substances, and outline a robust experimental protocol to determine its potential for cross-reactivity with commercially available immunoassays.

Introduction: The Challenge of Novel Psychoactive Substances in Immunoassay Screening

The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methods.[1][2][3] Immunoassays are a cornerstone of initial drug screening due to their speed and cost-effectiveness. However, their utility is dependent on the specificity of the antibodies used, which can sometimes cross-react with structurally similar, non-target compounds.[4][5][6] This can lead to false-positive results, necessitating more time-consuming and expensive confirmatory testing by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8]

Our focus here is 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a compound with structural features that suggest a potential for cross-reactivity with immunoassays designed to detect amphetamine and related substances. This guide will provide the scientific rationale and a detailed experimental workflow to investigate this potential cross-reactivity.

Structural Analysis and Potential for Cross-Reactivity

The structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine reveals key features that inform our hypothesis of potential immunoassay cross-reactivity. The molecule possesses a primary amine group attached to a pentane chain, which is in turn bonded to a substituted phenyl ring. This general structure shares similarities with phenethylamine-type compounds, a class that includes amphetamine and methamphetamine.

The core structure of amphetamine is a phenyl group attached to a propane-amine chain. While 1-(3-Fluoro-5-methylphenyl)pentan-1-amine has a longer pentane chain and substitutions on the phenyl ring (a fluoro and a methyl group), the fundamental arrangement of an amine separated from a phenyl ring by a carbon chain is a common epitope recognized by antibodies in amphetamine immunoassays.[9]

Comparative Compounds for Cross-Reactivity Assessment

A critical aspect of a cross-reactivity study is the inclusion of a panel of relevant comparator compounds. This panel should include the primary target of the immunoassay, structurally similar compounds, and structurally dissimilar compounds to serve as negative controls.

Table 1: Proposed Panel of Comparator Compounds

Compound Structural Class Rationale for Inclusion
d-AmphetamineAmphetaminePrimary target for many amphetamine immunoassays.
d-MethamphetamineMethamphetaminePrimary target for methamphetamine-specific and combined immunoassays.
PhenterminePhenyl-tert-butylamineStructurally similar sympathomimetic amine known to cross-react with some amphetamine assays.
1-Phenylpentan-1-aminePhenylpentanamineA close structural analog to the target compound, lacking the phenyl substitutions.
(3-Methylpentyl)AmineAliphatic AmineA structurally dissimilar amine to serve as a negative control.[10]
1-(3-Fluoro-5-methylphenyl)pentan-1-oneKetone precursorA potential precursor or metabolite, lacking the primary amine.[11]

Selection of Commercial Immunoassays for Evaluation

The choice of immunoassays for testing is crucial, as different manufacturers utilize antibodies with varying specificities.[1][8] For a comprehensive evaluation, a selection of assays based on different principles (e.g., enzyme immunoassay, fluorescence polarization immunoassay) and from different manufacturers is recommended.

Table 2: Recommended Commercial Immunoassays for Cross-Reactivity Screening

Immunoassay Manufacturer Principle Target Analyte(s)
DRI® Amphetamines AssayThermo Fisher ScientificHomogeneous Enzyme ImmunoassayAmphetamine and Methamphetamine[3][12]
CEDIA® Amphetamine/Ecstasy AssayRoche DiagnosticsCloned Enzyme Donor ImmunoassayAmphetamine and MDMA
EMIT® II Plus Amphetamines AssaySiemens HealthineersEnzyme Multiplied Immunoassay TechniqueAmphetamines
AMP Test CassetteAllTestFluorescence ImmunoassayAmphetamine[13]

Experimental Protocol: Determining Percent Cross-Reactivity

The following protocol outlines a competitive ELISA-based method to determine the percent cross-reactivity of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and the comparator compounds.[14][15]

Materials and Reagents
  • 96-well microtiter plates coated with antibodies against the target analyte (e.g., amphetamine).

  • 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and all comparator compounds (as certified reference materials).

  • Enzyme-conjugated target analyte (tracer).

  • Assay buffer, wash buffer, substrate solution, and stop solution (typically provided with the immunoassay kit).

  • Microplate reader.

Experimental Workflow

The workflow for determining cross-reactivity involves preparing serial dilutions of the target compound and comparators, performing the competitive immunoassay, and then calculating the concentration that inhibits 50% of the signal (IC50).

Sources

Comparative

Comparative In Vitro Toxicology of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and its Analogs: A Guide to Preclinical Safety Assessment

Introduction: The Imperative for Early-Stage In Vitro Toxicological Profiling The landscape of drug discovery and chemical safety assessment is continuously evolving, with a pressing need to identify potential toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage In Vitro Toxicological Profiling

The landscape of drug discovery and chemical safety assessment is continuously evolving, with a pressing need to identify potential toxicological liabilities as early as possible. This "fail early, fail fast" paradigm is not only cost-effective but also aligns with the ethical principles of reducing animal testing.[1][2] In vitro toxicology, utilizing cell-based and biochemical assays, offers a powerful suite of tools to achieve this by providing mechanistic insights into a compound's potential for causing harm.[3] This guide focuses on a class of novel synthetic compounds, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and its analogs. Given the limited public data on these specific molecules, this document serves as a comprehensive framework for their systematic in vitro toxicological evaluation. We will delineate a tiered, multi-parametric testing strategy designed for researchers, scientists, and drug development professionals to generate robust, comparative safety data.

Our approach is structured to move from broad assessments of cytotoxicity to more specific, mechanistic, and organ-specific endpoints. This allows for a logical progression of investigation, where data from earlier, simpler assays inform the design and necessity of more complex and resource-intensive downstream evaluations.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicological evaluation is to determine the concentration range at which a compound elicits overt cellular toxicity. This provides a fundamental understanding of a compound's potency in causing cell death and is crucial for dose selection in subsequent mechanistic assays.[4] We recommend a dual-assay approach to capture different modes of cytotoxicity.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and detoxification.[5]

  • SH-SY5Y (Human Neuroblastoma): Relevant for compounds with potential psychoactive effects, this cell line provides insights into neurotoxicity.[6][7][8]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and high-throughput method to assess cell metabolic activity, which is typically proportional to the number of viable cells.[9]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound (1-(3-Fluoro-5-methylphenyl)pentan-1-amine) and its analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation: Comparative Cytotoxicity (IC₅₀, µM)
CompoundAnalog IDModificationHepG2 (24h)SH-SY5Y (24h)
ParentFMPA-75.298.5
Analog 1FMPA-CH₃Additional methyl on phenyl ring120.8155.3
Analog 2FMPA-ClFluoro replaced with Chloro45.662.1
Analog 3FMPA-HexPentyl chain extended to Hexyl50.170.4

This data is purely illustrative and serves to demonstrate the format for comparative analysis.

Tier 2: Elucidating Mechanisms of Toxicity

Once the cytotoxic potential is established, the next logical step is to investigate how these compounds are inducing cell death. A critical distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as this can have significant implications for the inflammatory response in vivo. Furthermore, assessing the genotoxic potential is a regulatory requirement and crucial for predicting carcinogenic risk.[10][11]

Apoptosis vs. Necrosis: The Caspase-3/7 Activation Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[12] Their activation is a hallmark of apoptosis.[13] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for their detection.[14]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, treating cells with concentrations around the IC₅₀ values determined previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in luminescence relative to the vehicle control.

Hypothetical Data Presentation: Apoptosis Induction (Fold Change in Caspase-3/7 Activity)
CompoundAnalog IDHepG2 (at IC₅₀)SH-SY5Y (at IC₅₀)
ParentFMPA3.84.2
Analog 1FMPA-CH₃1.51.8
Analog 2FMPA-Cl5.16.3
Analog 3FMPA-Hex4.55.0

This data is purely illustrative.

Genotoxicity Assessment

A battery of tests is necessary for genotoxicity assessment as no single assay can detect all genotoxic mechanisms.[1]

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): Screens for compounds that cause gene mutations.[15]

  • In Vitro Micronucleus Assay (OECD 487): Detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[1][15]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6).

  • Treatment: Treat cells with a range of concentrations of the test compounds, both with and without an external metabolic activation system (S9 fraction). Include appropriate negative (vehicle) and positive controls.

  • Incubation: Incubate for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period (1.5-2 cell cycles).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Hypothetical Data Presentation: Genotoxicity Summary
CompoundAnalog IDAmes Test (with/without S9)In Vitro Micronucleus (with/without S9)
ParentFMPANegative / NegativeNegative / Negative
Analog 1FMPA-CH₃Negative / NegativeNegative / Negative
Analog 2FMPA-ClNegative / PositiveNegative / Positive
Analog 3FMPA-HexNegative / NegativeEquivocal / Equivocal

This data is purely illustrative.

Workflow for Mechanistic Toxicity Assessment

G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Interpretation Cytotoxicity Cytotoxicity Screening (MTT/LDH Assays) Apoptosis Apoptosis vs. Necrosis (Caspase-3/7 Assay) Cytotoxicity->Apoptosis If Cytotoxic Genotoxicity Genotoxicity Assessment (Ames, Micronucleus) Cytotoxicity->Genotoxicity Parallel Assessment Apoptotic_Mechanism Apoptotic Mechanism Apoptosis->Apoptotic_Mechanism Caspase-Positive Necrotic_Mechanism Necrotic/Other Mechanism Apoptosis->Necrotic_Mechanism Caspase-Negative Genotoxic_Risk Potential Genotoxic Risk Genotoxicity->Genotoxic_Risk Positive Result

Caption: Workflow for Investigating Mechanisms of Cell Death.

Tier 3: Assessing Organ-Specific and Off-Target Liabilities

Compounds can exhibit toxicity towards specific organs or interact with unintended biological targets, leading to adverse effects. Early assessment of cardiotoxicity and metabolic liabilities is critical in drug development.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[16][17] Automated patch-clamp or fluorescence-based assays are standard for early screening.[17]

Experimental Protocol: Predictor™ hERG Fluorescence Polarization (FP) Assay

This is a biochemical assay that measures the displacement of a fluorescent tracer from hERG channel protein in a membrane preparation.[18]

  • Reagent Preparation: Prepare 4X solutions of test compounds and a known inhibitor (e.g., E-4031) as a positive control.[17] Prepare a 4X solution of the Predictor hERG Tracer Red and a 2X solution of Predictor hERG Membranes.[18]

  • Assay Plate Setup: In a 384-well plate, add assay buffer, test compounds/controls, and tracer.

  • Initiation of Reaction: Add the hERG membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for at least 3 hours at room temperature, protected from light.[18]

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding and determine the IC₅₀ value for each compound.

Hypothetical Data Presentation: hERG Channel Inhibition (IC₅₀, µM)
CompoundAnalog IDhERG IC₅₀ (µM)
ParentFMPA35.8
Analog 1FMPA-CH₃> 100
Analog 2FMPA-Cl12.5
Analog 3FMPA-Hex28.9

This data is purely illustrative.

Metabolic Stability and Drug-Drug Interactions (DDI): CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs.[19][20] Inhibition of these enzymes by one drug can lead to increased plasma concentrations of a co-administered drug, potentially causing toxicity.[21][22] Fluorogenic assays are a high-throughput method to screen for CYP inhibition.[23]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

  • Enzyme/Substrate Preparation: In a 96-well plate, add recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), a fluorogenic substrate, and a NADPH regenerating system.[23]

  • Compound Addition: Add the test compounds at various concentrations. Include a known inhibitor for each isoenzyme as a positive control.

  • Incubation: Pre-incubate the plate to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ value for each CYP isoform.

Hypothetical Data Presentation: CYP450 Isoform Inhibition (IC₅₀, µM)
CompoundAnalog IDCYP1A2CYP2C9CYP2D6CYP3A4
ParentFMPA> 5022.58.915.3
Analog 1FMPA-CH₃> 5045.119.833.7
Analog 2FMPA-Cl> 5018.95.410.1
Analog 3FMPA-Hex> 5015.66.211.8

This data is purely illustrative.

Pathway of Drug-Drug Interaction via CYP450 Inhibition

G cluster_0 Normal Metabolism cluster_1 Inhibition Scenario DrugA Drug A (Victim Drug) CYP_Enzyme CYP450 Enzyme (e.g., CYP2D6) DrugA->CYP_Enzyme Metabolized by Toxicity Increased Plasma Levels of Drug A => Potential Toxicity DrugA->Toxicity Accumulates DrugB Drug B (Perpetrator) FMPA Analog DrugB->CYP_Enzyme Inhibits Metabolite Inactive Metabolite CYP_Enzyme->Metabolite Produces

Caption: CYP450 Inhibition Leading to Drug-Drug Interaction.

Conclusion and Integrated Risk Assessment

This guide outlines a systematic, tiered approach for the comparative in vitro toxicological assessment of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine and its analogs. By integrating data from cytotoxicity, mechanistic, and organ-specific assays, researchers can build a comprehensive safety profile for each compound. This allows for an evidence-based comparison, facilitating the identification of structure-toxicity relationships and the selection of lead candidates with the most favorable safety profiles for further development. This in vitro-centric strategy is fundamental to modern drug discovery and chemical safety, promoting efficiency, reducing reliance on animal models, and ultimately contributing to the development of safer chemical entities.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Promega Corpor
  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • STEMCELL Technologies.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • Eurofins Discovery. CYP Inhibition Assays.
  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine, a compound that, due to its halogenated and amine functionalities, requires careful handling.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. The structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine suggests several key characteristics that classify it as hazardous waste:

  • Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic waste.[1][2] These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.

  • Amine Functionality: As an amine, this compound is basic and can react with acids.[3] It may also have biological activity and potential toxicity, which are common characteristics of amine-containing molecules.

  • Toxicity: While specific toxicity data is not available, it is prudent to treat this compound as toxic and harmful if ingested or absorbed through the skin.[4]

Based on these characteristics, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine must be disposed of as hazardous chemical waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][5]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine waste.

Step 1: Immediate Safety Precautions

Personal Protective Equipment (PPE) is non-negotiable when handling this or any other chemical waste. Always wear:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[4]

  • Designate a specific waste container for "Halogenated Organic Waste." This is crucial as halogenated and non-halogenated solvent wastes are often incinerated under different conditions.[2]

  • Choose a compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is appropriate.[5][6] Ensure the container is in good condition and free from cracks or leaks.

  • Do not mix incompatible wastes. For instance, do not add strong acids or bases to the same container as this amine without neutralization, and never mix with reactive chemicals like oxidizers.[7][8]

Step 3: Waste Accumulation and Labeling

Proper labeling and accumulation practices are mandated by regulatory bodies and are essential for safety.

  • Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "1-(3-Fluoro-5-methylphenyl)pentan-1-amine," and the approximate concentration or quantity.[7] Do not use abbreviations or chemical formulas.[4][7]

  • Keep the container closed at all times, except when adding waste.[7][9] This prevents the release of volatile compounds and potential spills.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[7][9] The SAA should be in a secondary containment bin to catch any potential leaks.

  • Do not overfill the container. Fill to no more than 80-90% of its capacity to allow for expansion and prevent spills.[4][6]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Contact your EHS office to schedule a waste pickup. They will provide you with the necessary forms and tags.[5]

  • Complete all required paperwork accurately and legibly. This typically includes listing all constituents of the waste container and their approximate percentages.

  • Prepare the container for pickup. Ensure the exterior of the container is clean and the label is clearly visible.

The disposal workflow can be visualized as follows:

DisposalWorkflow cluster_prep Waste Preparation cluster_accumulate Accumulation & Storage cluster_disposal Disposal Process A Characterize Waste (Halogenated Amine) B Select Compatible Container (HDPE/Glass) A->B C Segregate as 'Halogenated Organic Waste' B->C D Label Container with 'Hazardous Waste' & Full Name C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed (Do not overfill) E->F G Complete EHS Waste Pickup Form F->G H Schedule Pickup with EHS Office G->H I EHS Transports to Licensed Disposal Facility H->I

Disposal workflow for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.

Part 3: Quantitative Data and Spill Management

ParameterGuidelineRationale
Container Fill Level ≤ 90% of total volumeTo prevent spills due to thermal expansion or handling.[6]
Storage Time Limit Do not exceed 9 months in the labTo comply with regulations and prevent degradation of the container or its contents.[4]
pH of Aqueous Waste If applicable, neutralize to pH 6-9To prevent corrosive damage to containers and plumbing if accidental release occurs.

In the event of a small spill that you are trained and equipped to handle:

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • NextSDS. (n.d.). (1R)-1-(3-FLUORO-5-METHYLPHENYL)PROPAN-1-AMINE - Chemical Substance Information. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 24).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an active system of chemical logic. Handling complex, multi-functional molecules like 1-(3-Fluoro-5-methylphenyl)pentan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an active system of chemical logic. Handling complex, multi-functional molecules like 1-(3-Fluoro-5-methylphenyl)pentan-1-amine (CAS: 1270472-02-0)[1] requires a deep understanding of how its specific structural motifs interact with human physiology and protective materials.

This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of this specific fluorinated alkylamine.

The Causality of PPE Selection: Structure Dictates Hazard

Standard laboratory PPE is fundamentally insufficient for this compound. We must select protective barriers by analyzing the molecule's three primary structural features:

  • The Primary Amine Group: Amines are highly basic and aggressively corrosive. Contact with ocular or dermal tissue causes rapid saponification of fats and immediate tissue necrosis[2].

  • The Pentyl Chain: This long aliphatic tail renders the molecule highly lipophilic. If the chemical breaches your glove, the lipid solubility allows it to rapidly permeate the stratum corneum (the skin's lipid bilayer) and enter the systemic circulation[3][4].

  • The Fluorinated Aromatic Ring: Halogenated aromatics are known for their enhanced thermal stability but also their potential to undergo hepatic Cytochrome P450 activation, leading to metabolic toxicity if inhaled or absorbed[5][6].

Because permeation rates are inversely proportional to molecular weight within the same chemical family, the relatively low molecular weight of this compound (195.28 g/mol ) means it will penetrate inadequate glove materials faster than bulkier derivatives[1][4].

HazardLogic Chem 1-(3-Fluoro-5-methylphenyl) pentan-1-amine Amine Primary Amine Group Chem->Amine Fluoro Fluorinated Aromatic Ring Chem->Fluoro Alkyl Pentyl Chain Chem->Alkyl Corrosive Tissue Corrosivity (High pH) Amine->Corrosive Lipid High Lipid Solubility (Rapid Skin Penetration) Fluoro->Lipid Metabolic Potential Metabolic Toxicity Fluoro->Metabolic Alkyl->Lipid PPE_Face Requires Face Shield & ANSI Z87.1+ Goggles Corrosive->PPE_Face PPE_Gloves Requires Impermeable Barrier (Butyl/Neoprene) Lipid->PPE_Gloves PPE_Resp Requires Fume Hood (Flow >100 fpm) Metabolic->PPE_Resp

Logical relationship between molecular structure, physiological hazards, and mandated PPE.

Quantitative PPE Specifications

To mitigate these hazards, your PPE must act as an integrated, impermeable system. Table 1 summarizes the required protective equipment and the mechanistic rationale behind each choice, grounded in OSHA and ANSI standards[4].

Table 1: PPE Specifications for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine

PPE CategorySpecificationRegulatory StandardMechanistic Rationale
Hand Protection Heavy-duty Butyl Rubber or Neoprene (Outer) over 8-mil Nitrile (Inner)OSHA 29 CFR 1910.138The pentyl chain drives lipophilicity, allowing rapid permeation through standard latex. Butyl rubber provides a dense barrier to fluorinated organics.
Eye/Face Protection ANSI Z87.1+ Impact Goggles AND Full Face ShieldANSI/ISEA Z87.1Primary amines are highly corrosive to ocular tissue. A face shield prevents splash trajectories from reaching the porous skin of the face.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)OSHA 29 CFR 1910.1450Volatile amines cause severe respiratory tract irritation. The hood physically isolates the user from vapor-phase metabolic toxins.
Body Protection Flame-resistant lab coat, chemical-resistant apron (Tyvek/Neoprene)OSHA 29 CFR 1910.132Prevents transdermal absorption into the torso/legs in the event of a catastrophic primary container failure.

Step-by-Step Operational Methodology

Trustworthy science relies on self-validating protocols. You must verify the integrity of your safety systems before the chemical container is opened.

Phase 1: Pre-Operational Validation & Dispensing
  • Validate Fume Hood Integrity: Do not rely solely on the digital monitor. Perform a physical validation by taping a small strip of tissue paper to the bottom of the sash. Ensure it pulls inward steadily. Verify the magnehelic gauge reads a face velocity of >100 feet per minute (fpm)[5].

  • Glove Integrity Check: Before donning your outer butyl rubber gloves, inflate them manually by trapping air and rolling the cuff. Submerge them briefly in water or listen closely to validate there are no micro-punctures.

  • Don Integrated PPE: Put on the inner nitrile gloves, the flame-resistant lab coat, the chemical apron, the validated butyl gloves, the ANSI Z87.1+ goggles, and finally, the face shield[4].

  • Dispense via Closed System: Because primary amines react with atmospheric carbon dioxide to form unstable carbamic acids ( NH2​COOH )[7], handle the compound under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a septum-sealed vial with a chemically resistant glass syringe.

Phase 2: Quenching and Decontamination

Primary amines leave highly basic, corrosive residues on glassware that must be neutralized before standard washing[8].

  • Prepare the Quench Bath: In the fume hood, prepare a secondary container with a dilute, weak acid solution (e.g., 1M Hydrochloric Acid or 5% Citric Acid).

  • Submerge and Neutralize: Carefully submerge all contaminated syringes, spatulas, and glassware into the acid bath. The acid will protonate the primary amine, converting it into a water-soluble, non-volatile ammonium salt.

  • Verify Neutralization: Use pH paper to ensure the quench bath remains acidic (pH < 4). If it turns basic, the amine has exhausted the acid; add more 1M HCl until acidity is restored.

Workflow Start 1. Fume Hood Validation (Check Flow Rate) PPE 2. Don Specialized PPE (Double Gloves, Face Shield) Start->PPE Dispense 3. Dispense Chemical (Closed System Preferred) PPE->Dispense Spill Spill Occurred? Dispense->Spill Quench 4. Neutralize Residue (Use 1M HCl) Spill->Quench No Contain Evacuate & Contain Use Amine Absorbent Spill->Contain Yes Waste 5. Segregate Waste (Aqueous vs Organic) Quench->Waste Contain->Waste

Step-by-step operational and emergency response workflow for handling fluorinated amines.

Emergency Spill and Disposal Plan

Fluorinated amines bioaccumulate and are highly toxic to aquatic life[3][9]. Never dispose of them down the drain.

In the Event of a Spill:

  • Evacuate and Isolate: Immediately alert nearby personnel and evacuate the immediate area. If the spill occurs outside the fume hood, treat it as an inhalation hazard[5].

  • Containment: Wearing full PPE, surround the spill with a specialized amine-neutralizing absorbent (often containing citric acid or sodium bisulfate to protonate and trap the vapor). Do not use combustible materials like paper towels.

  • Collection: Sweep the neutralized absorbent into a chemically compatible, sealable polyethylene container using a non-sparking polypropylene dustpan.

Waste Segregation:

  • Organic Waste: Any unreacted 1-(3-Fluoro-5-methylphenyl)pentan-1-amine dissolved in organic solvents must be routed to a dedicated "Halogenated Organic Waste" container due to the presence of the fluorine atom.

  • Aqueous Waste: The acidic quench bath containing the protonated ammonium salts must be routed to an "Aqueous Acidic Waste" container. Never mix this with strong bases, which would deprotonate the salt and release the volatile amine gas back into the environment[2].

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. Available at: [Link]

  • Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Amine". ILPI. Available at: [Link]

  • U.S. Department of Agriculture (USDA). "Cyclohexylamine Handling and Disposal". USDA.gov. Available at:[Link]

  • Benzoic Acid China. "2,2,2-Trifluoroethylamine MSDS/SDS - Environmental Toxicity". Supplier & Distributor. Available at:[Link]

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